Potassium oxalate
Overview
Description
Potassium oxalate is an inorganic compound with the chemical formula K2C2O4. It is a colorless, crystalline solid that is soluble in water. This compound is the potassium salt of oxalic acid and is commonly used in various industrial and scientific applications. It is known for its ability to form complexes with metal ions and is often utilized in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium oxalate can be synthesized through the neutralization of oxalic acid with potassium hydroxide. The reaction is as follows:
H2C2O4+2KOH→K2C2O4+2H2O
This reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized by evaporating the water.
Industrial Production Methods: In industrial settings, this compound is produced by reacting oxalic acid with potassium carbonate or potassium hydroxide. The reaction with potassium carbonate is as follows:
H2C2O4+K2CO3→K2C2O4+H2O+CO2
The reaction mixture is then filtered to remove any impurities, and the filtrate is concentrated to obtain this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Potassium oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents such as potassium permanganate in acidic conditions to produce carbon dioxide and water.
5K2C2O4+2KMnO4+8H2SO4→10CO2+2MnSO4+5K2SO4+8H2O
Reduction: this compound can be reduced by strong reducing agents, although this is less common.
Complex Formation: this compound forms complexes with various metal ions, such as iron, to produce compounds like potassium ferric oxalate.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid.
Major Products:
Oxidation Products: Carbon dioxide, water.
Complexes: Potassium ferric oxalate, potassium aluminum oxalate.
Scientific Research Applications
Potassium oxalate has a wide range of applications in scientific research:
Chemistry: Used as a standard in titrations and as a reagent in the preparation of other oxalate compounds.
Biology: Employed in studies of calcium oxalate crystals, which are relevant to kidney stone research.
Industry: Utilized in the textile industry for bleaching and in the metal industry for rust removal and cleaning.
Mechanism of Action
The mechanism by which potassium oxalate exerts its effects involves the formation of insoluble precipitates. In the case of dental sensitivity, this compound forms precipitates in the dentinal tubules, blocking the movement of dental fluid and reducing nerve impulse transmission . This dual action helps in reducing dental sensitivity effectively.
Comparison with Similar Compounds
Potassium oxalate is similar to other oxalate salts such as sodium oxalate, calcium oxalate, and ammonium oxalate. it has unique properties that make it suitable for specific applications:
Sodium Oxalate (Na2C2O4): Similar in chemical behavior but more soluble in water.
Calcium Oxalate (CaC2O4): Insoluble in water and commonly found in kidney stones.
Ammonium Oxalate ((NH4)2C2O4): Used in analytical chemistry for precipitating calcium ions.
This compound’s solubility and ability to form complexes with various metal ions make it particularly useful in analytical and industrial applications .
Properties
IUPAC Name |
dipotassium;oxalate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXRGVFLQOSHOH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060393 | |
Record name | Ethanedioic acid, potassium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; Efflorescent in warm dry air; [Merck Index] White crystals or chunks; [Integra MSDS] | |
Record name | Potassium oxalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9514 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
583-52-8 | |
Record name | Potassium oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedioic acid, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedioic acid, potassium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7F2W7I5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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